2-Fluoro-4-methylpyrimidine
Description
Significance of Fluorinated Heterocycles in Modern Chemical Synthesis and Medicinal Chemistry Research
Fluorinated heterocycles have garnered immense attention in pharmaceutical and agrochemical research due to the unique attributes that fluorine imparts. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's properties. numberanalytics.com The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. tandfonline.com This increased stability often translates to a longer biological half-life for drug candidates. tandfonline.com
Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can improve a compound's bioavailability and binding affinity to its target. tandfonline.comnih.gov The strategic placement of fluorine can also influence molecular conformation and increase lipophilicity, which can enhance membrane permeability. tandfonline.comresearchgate.net It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, highlighting the widespread impact of this element. numberanalytics.com The development of sophisticated fluorinating agents has further accelerated the accessibility and application of these compounds in creating more effective and safer therapeutic agents. numberanalytics.com
Overview of the Pyrimidine (B1678525) Scaffold in Bioactive Molecule Design
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. bohrium.com This structural motif is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA. bohrium.comjclmm.com Its presence in these vital biomolecules underscores its inherent ability to interact with biological systems.
Historical Context of Fluorinated Pyrimidine Synthesis and Application
The journey of fluorinated pyrimidines in science began with the pioneering work on fluorinating agents. The development of reagents capable of introducing fluorine into organic molecules opened the door to creating novel compounds with unique properties. nih.govbeilstein-journals.org One of the most significant early milestones in this area was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Charles Heidelberger. omicsonline.org This compound was rationally designed as an anticancer agent, and its subsequent success in the clinic demonstrated the profound potential of fluorinated pyrimidines in medicine. omicsonline.orgresearchgate.net
Early synthetic methods for producing fluorinated pyrimidines often involved harsh conditions and had limited scope. However, the field has seen continuous innovation, leading to the development of milder and more selective fluorinating agents. nih.gov Research into the synthesis and applications of various fluorinated pyrimidine derivatives has expanded significantly over the decades. acs.orgacs.org This historical progression has laid the groundwork for the contemporary exploration of more complex and specifically functionalized fluorinated pyrimidines, such as 2-Fluoro-4-methylpyrimidine, in the quest for new and improved therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5FN2 |
|---|---|
Molecular Weight |
112.1 g/mol |
IUPAC Name |
2-fluoro-4-methylpyrimidine |
InChI |
InChI=1S/C5H5FN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3 |
InChI Key |
PSDWUXUUROYIFC-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)F |
Canonical SMILES |
CC1=NC(=NC=C1)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 4 Methylpyrimidine and Its Analogues
De Novo Synthesis Approaches to the 2-Fluoro-4-methylpyrimidine Ring System
De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, offers a powerful approach to introduce substituents at specific positions of the pyrimidine (B1678525) core.
Cyclization Strategies for Pyrimidine Core Formation
The classical and most widely used method for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon dielectrophilic component with a nucleophilic N-C-N fragment, such as an amidine, guanidine, or urea. bu.edu.eg This strategy can be adapted for the synthesis of fluorinated pyrimidines by utilizing fluorinated building blocks.
A notable example is the synthesis of fluorinated pyrimidines through the cyclocondensation of a potassium 2-cyano-2-fluoroethenolate with various amidines. nih.gov This method provides a mild and efficient route to 5-fluoro-4-aminopyrimidines with a broad substrate scope, tolerating various functional groups and generally affording excellent yields. nih.gov The reaction proceeds readily with amidine hydrochlorides without the need for additional basic additives. nih.gov While this specific example leads to a 5-fluoropyrimidine, the principle of using a fluorinated three-carbon unit in a cyclocondensation reaction is a key strategy for the de novo synthesis of fluorinated pyrimidine rings.
Another historical approach to synthesizing fluorinated pyrimidines, specifically 5-fluorouracil (B62378) (5-FU), involved the reaction of isothiourea salts with α-fluoro-β-ketoester enolates. nih.gov This method generates the pyrimidine skeleton with the fluorine atom already incorporated. nih.gov However, the high toxicity of the fluorinated starting materials, such as ethyl fluoroacetate, led to the exploration of alternative synthetic routes. nih.gov
The general principle of these cyclization strategies is summarized in the following table:
| C-C-C Fragment Precursor | N-C-N Fragment | Resulting Pyrimidine Derivative | Reference |
| β-Dicarbonyl compound | Amidine | 2-Substituted pyrimidine | bu.edu.eg |
| β-Dicarbonyl compound | Guanidine | 2-Aminopyrimidine (B69317) | bu.edu.eg |
| β-Dicarbonyl compound | Urea | 2-Pyrimidinone | bu.edu.eg |
| Potassium 2-cyano-2-fluoroethenolate | Amidine hydrochloride | 5-Fluoro-4-aminopyrimidine | nih.gov |
| α-Fluoro-β-ketoester enolate | Isothiourea salt | 5-Fluoropyrimidine derivative | nih.gov |
Targeted Fluorination Strategies
An alternative to de novo synthesis is the introduction of a fluorine atom onto a pre-formed pyrimidine ring. This can be achieved through either electrophilic or nucleophilic fluorination methods, depending on the electronic nature of the pyrimidine substrate and the desired position of fluorination.
Electrophilic Fluorination Methods for Pyrimidine Derivatives
Electrophilic fluorination involves the reaction of an electron-rich pyrimidine derivative with an electrophilic fluorine source ("F+"). nih.govwikipedia.org The pyrimidine ring itself is electron-deficient, making direct electrophilic substitution challenging. wikipedia.org However, the presence of electron-donating groups on the ring can facilitate this reaction.
A significant advancement in this area has been the development of N-F reagents, which are generally safer and easier to handle than older reagents like perchloryl fluoride (B91410) (FClO3) or those with O-F bonds. wikipedia.orgnih.gov These N-F reagents can be neutral or cationic and feature electron-withdrawing groups attached to the nitrogen to enhance the electrophilicity of the fluorine atom. wikipedia.org
A widely used and effective electrophilic fluorinating agent is Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov This reagent is a stable, non-hygroscopic solid that has been successfully employed for the fluorination of various heterocyclic systems. nih.govnih.gov Other common N-F reagents include N-fluorobenzenesulfonimide (NFSI) and N-fluoropyridinium salts. wikipedia.orgalfa-chemistry.com
The reactivity of these agents can be tuned by modifying the substituents on the nitrogen-containing scaffold. alfa-chemistry.com For instance, different substituents on the pyridine (B92270) ring of N-fluoropyridinium salts can alter their fluorinating ability. alfa-chemistry.com
| Electrophilic Fluorinating Agent | Abbreviation | Key Features | References |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™, F-TEDA-BF4 | Stable, easy to handle, widely used for fluorinating electron-rich aromatics and heterocycles. | nih.govalfa-chemistry.com |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and safe reagent with high fluorination ability. | wikipedia.orgalfa-chemistry.com |
| N-Fluoropyridinium salts | NFPy | Fluorinating ability can be tuned by modifying substituents on the pyridine ring. | alfa-chemistry.com |
Nucleophilic Fluorination Techniques in Heterocyclic Chemistry
Nucleophilic fluorination is a common method for introducing fluorine into electron-deficient heterocyclic rings, such as pyrimidines. beilstein-journals.org This typically involves a nucleophilic aromatic substitution (SNAr) reaction where a leaving group, most commonly chlorine, is displaced by a fluoride ion. nih.gov The electron-deficient nature of the pyrimidine ring facilitates this type of reaction. ossila.com
The choice of fluoride source is critical for the success of nucleophilic fluorination. Common sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as quaternary ammonium (B1175870) fluorides such as tetrabutylammonium (B224687) fluoride (TBAF). nih.govnih.gov
Several challenges are associated with nucleophilic fluorination. Alkali metal fluorides have low solubility in many organic solvents, and the fluoride ion can be strongly solvated by protic solvents, reducing its nucleophilicity. ucla.edu Anhydrous conditions are often necessary, as water can hydrolyze the substrate and deactivate the fluoride source. nih.gov
To overcome these limitations, various strategies have been developed:
Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium salts, can help to solubilize the fluoride salt in the organic phase. For example, the combination of KF with tetrabutylammonium chloride (Bu4NCl) can serve as a cost-effective alternative to CsF. nih.gov
Anhydrous Fluoride Sources: The development of anhydrous fluoride sources, such as anhydrous TBAF, has enabled fluorination reactions under milder conditions. nih.gov Anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) is another highly effective reagent that is stable, isolable, and can facilitate SNAr fluorination at room temperature. nih.gov
Aprotic Polar Solvents: The use of high-boiling, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the reactivity of the fluoride ion.
Hydrogen bonding catalysis has also emerged as a method to modulate the reactivity and regioselectivity of nucleophilic fluorination reactions. nih.gov
| Fluoride Source | Abbreviation | Common Applications and Considerations | References |
| Potassium Fluoride | KF | Inexpensive but requires high temperatures and often phase-transfer catalysts. | nih.gov |
| Cesium Fluoride | CsF | More reactive than KF but also more expensive. | nih.gov |
| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents; anhydrous forms are highly reactive. nih.govnih.gov |
Synthetic Routes Involving Precursors and Closely Related Pyrimidine Derivatives
A practical and common approach to synthesizing this compound involves the transformation of a readily available precursor, such as 2-chloro-4-methylpyrimidine (B15830).
Transformations from 2-Chloro-4-methylpyrimidine
2-Chloro-4-methylpyrimidine is a key intermediate in the synthesis of various pyrimidine derivatives. guidechem.com Its synthesis can be achieved through several routes, including the reaction of 2,4-dichloropyrimidine (B19661) with a methylating agent like methylmagnesium chloride in the presence of an iron catalyst. guidechem.com
The conversion of 2-chloro-4-methylpyrimidine to this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, commonly referred to as a halogen exchange (HALEX) reaction. In this process, the chlorine atom at the 2-position is displaced by a fluoride ion.
The reaction conditions for this transformation are crucial and generally involve heating 2-chloro-4-methylpyrimidine with a suitable fluoride source in a high-boiling polar aprotic solvent.
Illustrative Reaction Scheme:
The success of this reaction is dependent on factors such as the reactivity of the fluoride source, the solvent, reaction temperature, and the absence of water. The use of spray-dried KF or the addition of a phase-transfer catalyst can enhance the reaction rate and yield.
The following table summarizes typical reagents and conditions for the fluorination of chloropyrimidines:
| Fluorinating Agent | Solvent | Temperature | Notes |
| Potassium Fluoride (KF) | Dimethyl sulfoxide (DMSO), Sulfolane | 150-220 °C | Most common and cost-effective method. Anhydrous conditions are preferred. |
| Cesium Fluoride (CsF) | Dimethylformamide (DMF), Sulfolane | Lower temperatures than KF may be sufficient | More reactive but also more expensive than KF. |
| Tetrabutylammonium Fluoride (TBAF) | Tetrahydrofuran (THF), Acetonitrile | Room temperature to moderate heating | Anhydrous TBAF is highly reactive and allows for milder conditions. |
Functionalization of Other Methylated Pyrimidine Scaffolds
The synthesis of this compound can be effectively achieved through the functionalization of other pre-existing methylated pyrimidine scaffolds. A prominent and direct method involves the halogen exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution, where a halogen atom on the pyrimidine ring is displaced by a fluoride ion. This approach is particularly valuable when the corresponding chloro- or bromo-substituted pyrimidines are readily accessible.
Research into the halogen-exchange fluorination of heteroaromatic halides has demonstrated the viability of this strategy for pyrimidine systems. Specifically, studies on the fluorination of 2-chloropyrimidine (B141910) have shown that it can be converted to 2-fluoropyrimidine (B1295296) with hydrogen fluoride (HF). oup.com The reaction is believed to proceed through an initial protonation of a ring nitrogen atom, which decreases the electron density at the carbon atom bonded to the halogen, thereby facilitating a nucleophilic attack by the fluoride ion. oup.com
This methodology is applicable to methylated analogues such as 2-chloro-4-methylpyrimidine. The reaction conditions, including temperature and the use of a base, can be optimized to achieve high yields. For instance, conducting the reaction in an open vessel at elevated temperatures can drive the reaction towards the product by allowing the gaseous HCl byproduct to escape. oup.com Furthermore, the addition of a base, such as pyridine, can enhance the nucleophilicity of the fluoride ion in the HF solution, leading to improved reaction rates and yields. oup.com
The table below summarizes the results of halogen-exchange fluorination of 2-chloropyrimidine with hydrogen fluoride under various conditions, which serves as a model for the synthesis of this compound from 2-chloro-4-methylpyrimidine. oup.com
| Entry | Temperature (°C) | Time (min) | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Room Temp. | ~10 | Autoclave | 27 |
| 2 | Room Temp. | 30 | Open Vessel | 57 |
| 3 | 50 | 30 | Open Vessel | 70 |
| 4 | 50 | 60 | Open Vessel | 78 |
| 5 | 50 | 120 | Open Vessel | 80 |
| 6 | 50 | 180 | Open Vessel | 80 |
| 7 | 50 | - | Continuous HF feed | ~100 |
This halogen exchange methodology represents a key strategy for the synthesis of this compound, leveraging readily available halogenated precursors.
Chemical Transformations and Derivatization Strategies of 2 Fluoro 4 Methylpyrimidine Scaffolds
Selective Functional Group Interconversions on the Pyrimidine (B1678525) Ring
Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. For the 2-fluoro-4-methylpyrimidine scaffold, FGI can be selectively performed at either the 4-methyl group or the 2-fluoro position, providing distinct pathways for molecular elaboration.
The methyl group at the C4 position, while seemingly simple, is a versatile handle for a variety of synthetic transformations. Its reactivity is analogous to that of a benzylic methyl group, enabling elaborations that can introduce new functionalities and extend the molecular framework.
One of the most common transformations is the oxidation of the methyl group to a carboxylic acid. This is often achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in an aqueous basic solution. nih.govchemspider.com The resulting 2-fluoropyrimidine-4-carboxylic acid is a key intermediate that can undergo a wide range of subsequent reactions, such as amidation or esterification, to introduce diverse substituents.
Another key strategy involves free-radical halogenation of the methyl group using reagents like N-bromosuccinimide (NBS) to form a 4-(halomethyl)pyrimidine. This halogenated intermediate is highly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. For instance, it can be converted into an alcohol, ether, amine, or nitrile, significantly expanding the synthetic possibilities. These side-chain elaborations are crucial for building more complex structures and for creating linkers to other molecular fragments.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | 1. KMnO₄, NaOH (aq) 2. HCl | 2-Fluoro-4-pyrimidinecarboxylic acid | Oxidation |
| This compound | NBS, AIBN | 2-Fluoro-4-(bromomethyl)pyrimidine | Side-chain Halogenation |
| 2-Fluoro-4-(bromomethyl)pyrimidine | H₂O, Base | (2-Fluoro-4-pyrimidinyl)methanol | Hydrolysis |
| 2-Fluoro-4-(bromomethyl)pyrimidine | NaCN | (2-Fluoro-4-pyrimidinyl)acetonitrile | Cyanation |
The 2-fluoro substituent on the pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing character of the two ring nitrogen atoms significantly lowers the electron density of the pyrimidine core, making it susceptible to attack by nucleophiles. The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.
This reactivity allows for the facile displacement of the fluoride (B91410) ion by a wide array of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed under mild conditions, often requiring only a suitable base to deprotonate the incoming nucleophile. The SNAr reaction at the 2-position is a robust and widely used method for introducing nitrogen, oxygen, and sulfur-based functional groups, which are prevalent in biologically active molecules. For example, reaction with various primary or secondary amines yields 2-aminopyrimidine (B69317) derivatives, a common motif in many pharmaceutical agents. nih.gov
| Nucleophile | Base | Product Class |
| Primary/Secondary Amine (R¹R²NH) | K₂CO₃, DIPEA | 2-(Dialkyl/Aryl)amino-4-methylpyrimidine |
| Alcohol (R-OH) | NaH, K₂CO₃ | 2-Alkoxy/Aryloxy-4-methylpyrimidine |
| Thiol (R-SH) | NaH, Cs₂CO₃ | 2-Alkyl/Arylthio-4-methylpyrimidine |
Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond FGI, the construction of new carbon-carbon and carbon-heteroatom bonds directly on the pyrimidine ring is essential for creating complex molecular architectures. This is primarily achieved through modern cross-coupling reactions and directed functionalization strategies.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. While the 2-fluoro position is more prone to SNAr, other positions on the pyrimidine ring can be functionalized using these methods. A common strategy involves the introduction of a more suitable halogen, such as bromine or iodine, at the C5 position of the pyrimidine ring. This can be accomplished using electrophilic halogenating agents like NBS or N-iodosuccinimide (NIS). rsc.org
The resulting 5-halo-2-fluoro-4-methylpyrimidine can then participate in a variety of cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents. nih.govnih.govmdpi.com
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, leading to alkynylpyrimidine derivatives. nih.govsoton.ac.uklibretexts.org
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to SNAr for constructing arylamino-pyrimidine linkages. researchgate.netwikipedia.orgnih.gov
These reactions offer a modular approach to building molecular complexity, allowing for the systematic variation of substituents around the pyrimidine core.
Directed C-H functionalization has emerged as a highly efficient strategy for modifying aromatic and heteroaromatic rings with high regioselectivity, minimizing the need for pre-functionalized substrates. researchgate.netrsc.org One of the most powerful methods is Directed ortho Metalation (DoM), where a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.org
For the this compound scaffold, a DMG could be installed, for instance, by converting the 4-methyl group into a functional handle like a hydroxymethyl (-CH₂OH) or an amide group. This newly installed group could then direct lithiation specifically to the C5 position. The resulting lithiated intermediate can be trapped with various electrophiles to introduce a wide range of substituents.
Furthermore, remote C-H functionalization is also possible. For example, an amino group at the C2 position (introduced via SNAr) can direct palladium-catalyzed C-H arylation or olefination to the C5 position, demonstrating the power of directing groups to control reactivity at positions not electronically favored for substitution. rsc.org
Preparation of Advanced Synthetic Intermediates
The chemical transformations described above enable the conversion of this compound into a variety of advanced synthetic intermediates. These intermediates are valuable building blocks for the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. illinois.edunbinno.com
For example, the 2-aminopyrimidine derivatives prepared via SNAr are key precursors for kinase inhibitors, such as Imatinib and its analogs. mdpi.com The biarylpyrimidines synthesized through Suzuki coupling are present in drugs like Rosuvastatin. The functionalized side-chains introduced at the C4 position can serve as attachment points for linkers in more complex drug modalities.
The strategic application of these derivatization methods allows chemists to rapidly generate libraries of diverse compounds for screening and to construct complex target molecules with precision and efficiency. The versatility of the this compound scaffold ensures its continued importance as a foundational structure in modern organic synthesis.
| Intermediate Type | Synthetic Method | Potential Application |
| 2-Amino-4-methylpyrimidines | SNAr | Kinase Inhibitors, GPCR Modulators |
| 2-Alkoxy-4-methylpyrimidines | SNAr | Agrochemicals, Material Science |
| 5-Aryl-2-fluoro-4-methylpyrimidines | Halogenation + Suzuki Coupling | Antiviral agents, Anti-inflammatory drugs |
| 5-Alkynyl-2-fluoro-4-methylpyrimidines | Halogenation + Sonogashira Coupling | Molecular probes, Organic electronics |
| 2-Fluoropyrimidine-4-carboxylic acid | Side-chain Oxidation | Versatile building block for amides/esters |
Boronic Acid Derivatives from this compound Analogues
The synthesis of boronic acid derivatives from fluorinated heteroaromatic compounds is a critical transformation, as these derivatives are key intermediates in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. While direct borylation of this compound is challenging, a common strategy involves a halogen-metal exchange from a halogenated precursor followed by reaction with a borate (B1201080) ester.
Research on analogous compounds, such as 2-fluoropyridines, provides a well-established blueprint for this conversion. For instance, the synthesis of (2-fluoropyridin-4-yl)boronic acid is achieved by treating a precursor like 4-bromo-2-fluoropyridine (B161659) with n-butyllithium at a low temperature (-78 °C) to generate a lithiated intermediate. chemicalbook.com This highly reactive species is then quenched with an electrophilic boron source, typically triisopropyl borate, to form the boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid. chemicalbook.com This synthetic route is highly efficient, often achieving yields upwards of 90%. chemicalbook.com
A key derivative in this class is 2-Fluoro-4-methylpyridine-5-boronic acid, which highlights the successful application of borylation strategies to closely related scaffolds. boronmolecular.com
Table 1: Properties of 2-Fluoro-4-methylpyridine-5-boronic acid
| Identifier | Value |
|---|---|
| CAS Number | 1072944-18-3 |
| Molecular Formula | C6H7BFNO2 |
Halogenated Pyrimidine Intermediates (e.g., iodo derivatives)
The introduction of a second halogen, particularly iodine, onto the this compound scaffold creates a highly valuable intermediate. The iodo group can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Suzuki couplings, often with different reactivity and selectivity compared to the fluorine atom. This allows for sequential, site-selective functionalization of the pyrimidine ring.
The compound 2-Iodo-4-methylpyrimidine is a key halogenated intermediate derived from the 4-methylpyrimidine (B18481) core. synblock.com Its synthesis allows for further elaboration of the pyrimidine structure. Synthetic strategies towards such iodo derivatives often involve directed ortho-metalation. For example, in the analogous 2-fluoropyridine (B1216828) system, treatment with a strong base like lithium diisopropylamide (LDA) can deprotonate the ring, and the resulting lithiated species can be trapped with an iodine source to install the iodo group. google.com This approach provides a direct route to iodinated intermediates that are primed for further chemical transformation. google.comsigmaaldrich.com
Table 2: Properties of 2-Iodo-4-methylpyrimidine
| Identifier | Value |
|---|---|
| CAS Number | 1257854-91-3 |
| Molecular Formula | C5H5IN2 |
| Molecular Weight | 220.01 g/mol |
| MDL Number | MFCD13193602 |
Computational and Theoretical Investigations of 2 Fluoro 4 Methylpyrimidine and Its Analogues
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods are fundamental to determining the electronic nature and geometric parameters of a molecule. These calculations provide a foundational understanding of the molecule's stability and intrinsic properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. nih.govyoutube.com The process involves finding the lowest energy arrangement of atoms in space, which corresponds to the molecule's most stable conformation. youtube.comyoutube.com For pyrimidine (B1678525) derivatives, calculations are commonly performed using hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) or ωb97xd/6-31+G(d,p). nih.govresearchgate.netresearchgate.net These basis sets provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential non-covalent interactions.
Table 1: Representative Predicted Geometrical Parameters from DFT Studies on Pyrimidine Analogues Note: This table is illustrative, based on typical results for substituted pyrimidines. Specific values for 2-Fluoro-4-methylpyrimidine would require dedicated calculations.
| Parameter | Atoms Involved | Typical Calculated Value (Å or °) | Methodology Example |
|---|---|---|---|
| Bond Length | C2-F | ~1.34 Å | B3LYP/6-311++G(d,p) |
| Bond Length | C4-CH3 | ~1.51 Å | B3LYP/6-311++G(d,p) |
| Bond Length | N1-C2 | ~1.33 Å | B3LYP/6-311++G(d,p) |
| Bond Angle | N1-C2-N3 | ~126° | B3LYP/6-311++G(d,p) |
| Bond Angle | C5-C4-N3 | ~122° | B3LYP/6-311++G(d,p) |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. emerginginvestigators.orgnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. emerginginvestigators.orgnih.gov
For this compound, the HOMO is expected to be distributed over the pyrimidine ring, particularly the nitrogen atoms and the methyl group, which are electron-donating. The LUMO, conversely, would likely be centered on the electron-deficient regions of the ring, influenced by the electronegative nitrogen and fluorine atoms. Computational studies on fluorinated pyrimidine analogues show that fluorination tends to lower the energy of both HOMO and LUMO orbitals while often increasing the HOMO-LUMO gap, leading to enhanced chemical stability. emerginginvestigators.org
Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Pyrimidine Analogues Note: Values are illustrative and depend heavily on the specific molecule and computational method.
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Methodology Example |
|---|---|---|---|---|
| Allopurinol | -6.61 | -1.41 | 5.20 | DFT/B3LYP |
| Fluorinated Allopurinol-1 | -6.83 | -1.25 | 5.58 | DFT/B3LYP |
| Fluorinated Allopurinol-2 | -6.95 | -1.11 | 5.84 | DFT/B3LYP |
| N-phenyl-pyrazolo[1,5-a]pyrimidine | -6.21 | -1.99 | 4.22 | DFT/B3LYP |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential. researchgate.net
For this compound, an MEP map would be expected to show the most negative potential (red) localized around the two nitrogen atoms of the pyrimidine ring, consistent with their lone pairs of electrons. These sites represent the primary centers for protonation and hydrogen bond acceptance. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl group and the C-H on the ring. The highly electronegative fluorine atom would create a localized electron-rich area but also induce a positive potential on the attached C2 carbon, making it a prime target for nucleophilic attack. uni-muenchen.denih.gov
Reactivity Analysis and Elucidation of Reaction Mechanisms
Computational chemistry is instrumental in elucidating complex reaction mechanisms by modeling transition states and calculating activation energies. For this compound, a key reaction of interest is Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the strongly electron-withdrawing fluorine atom at the C2 position. The fluorine atom also serves as a good leaving group.
Computational studies on the SNAr reactions of similar fluoroarenes and fluoroheterocycles show that the reaction typically proceeds via a two-step mechanism involving a Meisenheimer intermediate. nih.gov Theoretical calculations can map the potential energy surface for this reaction, identifying the transition state energies for both the nucleophilic addition and the fluoride (B91410) elimination steps. Such studies can predict reaction rates and explore the influence of different nucleophiles and solvent conditions on the reaction pathway. nih.gov Furthermore, computational models can investigate enzymatic reactions, such as the catalytic mechanism of dihydropyrimidinase, which involves the reversible conversion of dihydropyrimidines. rsc.org
Influence of Solvent Environments on Electronic and Spectroscopic Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) combined with a Polarizable Continuum Model (PCM), are widely used to simulate how solvents affect electronic and spectroscopic properties. rsc.orgsemanticscholar.org The PCM method models the solvent as a continuous dielectric medium, which polarizes in response to the solute's charge distribution, thereby capturing bulk solvent effects. rsc.org
These calculations can predict solvatochromic shifts—changes in the absorption maxima (λmax) of a molecule's UV-visible spectrum in different solvents. mdpi.com For a molecule like this compound, moving from a nonpolar to a polar solvent is expected to cause shifts in its π-π* and n-π* electronic transitions. mdpi.com TD-DFT calculations can determine the energies of these transitions in various simulated solvent environments, providing insight into solute-solvent interactions. nih.gov
Table 3: Illustrative Solvatochromic Shifts for an Analogous Aromatic Compound Note: This table demonstrates a typical trend. Specific λmax values for this compound would require dedicated TD-DFT calculations.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
|---|---|---|
| Cyclohexane (B81311) | 2.02 | 286 |
| Acetonitrile | 37.5 | 292 |
| Methanol | 32.7 | 293 |
| DMSO | 46.7 | 295 |
Molecular Modeling for Ligand-Target Interaction Prediction
Given the prevalence of the pyrimidine scaffold in medicinal chemistry, molecular modeling techniques like docking and molecular dynamics (MD) simulations are essential for predicting how this compound might interact with biological targets such as protein kinases or proteases. rsc.orgmdpi.com
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com The process involves sampling numerous conformations of the ligand within the protein's active site and scoring them based on a function that estimates binding affinity. mdpi.com Docking studies on pyrimidine analogues frequently show key interactions within ATP-binding sites of kinases. mdpi.com Hydrogen bonds often form between the pyrimidine nitrogens and backbone residues (e.g., cysteine), while the substituted parts of the ring engage in hydrophobic interactions with residues like leucine (B10760876) and isoleucine. rsc.org The fluorine atom can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, potentially enhancing binding affinity. nih.govacs.org
Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. mdpi.com MD simulations model the movements of atoms and molecules, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions. rsc.orgmdpi.com
Table 4: Representative Output from a Molecular Docking Study of a Pyrimidine Analogue Note: This table is illustrative of typical docking results.
| Ligand Analogue | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Compound D3 | FAK (6I8Z) | -9.8 | Cys502 | Hydrogen Bond |
| Leu553, Ile428 | Hydrophobic | |||
| Compound 7c | SARS-CoV-2 Mpro (6LU7) | -7.9 | His41, Cys145 | Hydrogen Bond |
| Met165, Gln189 | Hydrophobic |
Medicinal Chemistry Research Endeavors Involving 2 Fluoro 4 Methylpyrimidine Scaffolds
Structure-Activity Relationship (SAR) Studies of Pyrimidine (B1678525) Derivatives
The biological activity of pyrimidine derivatives is greatly influenced by the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure relates to biological activity, guiding the design of more potent and selective compounds.
Impact of Fluorine Substitution on Bioactivity and Pharmacological Profile
The introduction of a fluorine atom into a drug molecule can significantly alter its physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improvements in metabolic stability, binding affinity, and bioavailability. nih.gov
In the context of pyrimidine derivatives, fluorine substitution has been a key strategy in modulating their pharmacological profile. For instance, fluorinated pyrimidines have been central to the development of anticancer and antifungal therapies. The presence of fluorine can enhance the interaction of the molecule with its biological target and can block metabolic pathways that would otherwise inactivate the drug. mdpi.comnih.gov The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups, which can be critical for target binding and cellular uptake.
The pharmacological inactivation of dihydropyrimidine (B8664642) dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), by inhibitors like eniluracil, has dramatically altered the pharmacokinetic profile of 5-FU, leading to improved therapeutic outcomes. tocris.com This highlights the profound impact that strategic fluorination and modulation of pyrimidine metabolism can have on drug efficacy.
Exploration of Substituent Effects on Molecular Recognition and Target Binding
The substituents on the pyrimidine ring play a pivotal role in molecular recognition and binding to target enzymes. SAR studies on various classes of pyrimidine derivatives have provided valuable insights into the optimal substitution patterns for achieving high potency and selectivity.
For example, in the development of 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors for Alzheimer's disease, it was found that the steric and electronic properties of substituents at the C-2 and C-4 positions were critical for activity. nih.gov Specifically, the introduction of a 4-methylpiperidin-1-yl group at the C-2 position and a naphth-1-ylmethylamino group at the C-4 position resulted in a potent and selective butyrylcholinesterase (BuChE) inhibitor. nih.gov
Furthermore, molecular modeling studies have shown that the central pyrimidine ring can serve as a suitable template for developing inhibitors that target multiple pathological pathways, by allowing for the strategic placement of substituents that can interact with different binding sites on the target enzymes. nih.gov The 4-methyl group in the 2-fluoro-4-methylpyrimidine scaffold can provide a crucial anchor point or steric element that influences the orientation of the molecule within the binding pocket of a target enzyme.
Rational Design and Synthesis of Enzyme Inhibitors
The this compound scaffold has been utilized in the rational design and synthesis of a variety of enzyme inhibitors, demonstrating its versatility as a core structure in drug discovery.
Kinase Inhibitors (e.g., p38α MAP kinase, Aurora A kinase, CDK, Raf kinase)
Kinases are a major class of drug targets, and pyrimidine-based inhibitors have shown significant promise in this area. The this compound moiety can be incorporated into kinase inhibitor designs to enhance potency and selectivity.
p38α MAP Kinase Inhibitors: The p38α mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, and its inhibition is a therapeutic target for various inflammatory diseases. Pyrimidine-based scaffolds have been explored for the development of p38α inhibitors. nih.govresearchgate.net The replacement of a pyridine (B92270) ring with a pyrimidine ring in some inhibitor series has been shown to improve both inhibitory activity and selectivity for p38α over other kinases. nih.gov While specific SAR data for this compound-based p38α inhibitors is not extensively available, the general principles of pyrimidine-based kinase inhibition suggest that the 2-fluoro and 4-methyl groups could be strategically employed to optimize interactions within the ATP-binding pocket of the kinase. nih.gov
Aurora A Kinase Inhibitors: Aurora kinases are critical for cell cycle regulation, and their inhibitors are being investigated as anticancer agents. nih.gov A series of novel 2,4-disubstituted pyrimidines were designed and synthesized as Aurora kinase inhibitors. nih.gov Molecular docking studies of these compounds revealed key binding interactions within the active sites of Aurora A and Aurora B kinases. nih.gov In a separate study on pyrimidine-based Aurora A kinase inhibitors, the introduction of a fluorine atom on a phenyl ring substituent was found to be important for the compound's ability to reduce cMYC/MYCN levels, highlighting the nuanced role of fluorine in achieving desired biological activity. nih.gov
CDK Inhibitors: Cyclin-dependent kinases (CDKs) are another important family of kinases involved in cell cycle control, making them attractive targets for cancer therapy. mdpi.comencyclopedia.pubnih.gov Several pyrimidine-based CDK inhibitors have been developed. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were investigated as CDK inhibitors for pancreatic cancer. nih.gov The SAR of these compounds indicated that specific substitutions on the pyrimidine scaffold were crucial for potent CDK9 inhibitory activity and anti-proliferative effects. nih.gov
Raf Kinase Inhibitors: The RAF kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. The pan-RAF inhibitor LY3009120, which is 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea, incorporates a 2-fluoro-4-methylphenyl group. nih.govresearchgate.net This compound potently inhibits A-RAF, B-RAF, and C-RAF kinases with IC50 values in the nanomolar range and has shown antiproliferative effects in cancer cell lines with BRAF or RAS mutations. mdpi.comtocris.com The 2-fluoro-4-methylphenyl moiety in LY3009120 is crucial for its activity and demonstrates the utility of this substitution pattern in the design of potent kinase inhibitors. nih.govresearchgate.net
| Kinase Target | Compound/Scaffold | Key Findings | IC50 (nM) |
|---|---|---|---|
| p38α MAP Kinase | Heterobicyclic Pyrimidine Derivatives | Identified potent inhibitors with good cellular potency. nih.gov | Data not specific to this compound |
| Aurora A/B Kinase | 2,4-Disubstituted Pyrimidines | Compound 12a showed potent inhibition of both Aurora A and B. nih.gov | Aurora A: 309, Aurora B: 293 |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | Demonstrated strong inhibitory activity and anti-proliferative effects. nih.gov | Data not specific to this compound |
| pan-Raf (A-RAF, B-RAF, C-RAF) | LY3009120 (contains 2-fluoro-4-methylphenyl) | Potent inhibitor of all Raf isoforms and their dimers. tocris.comnih.gov | A-RAF: 44, B-RAF: 31-47, C-RAF: 42 |
Nitric Oxide Synthase (NOS) Inhibitors Derived from Pyrimidine Scaffolds
Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule. Overproduction of NO by the neuronal NOS (nNOS) isoform has been implicated in neurodegenerative disorders. While many NOS inhibitors are arginine mimetics, there has been an effort to develop more drug-like inhibitors based on other scaffolds. rsc.org
A series of 2-amino-4-methylpyridine (B118599) analogues, which are structurally related to this compound, were synthesized and evaluated as inhibitors of inducible NOS (iNOS). nih.gov This research identified potent inhibitors and demonstrated that substitutions at the 6-position of the 2-amino-4-methylpyridine ring were critical for activity. nih.gov These findings suggest that the 2-amino-4-methylpyridine and, by extension, the this compound scaffold, can serve as a valuable template for the design of novel NOS inhibitors.
| Enzyme Target | Compound/Scaffold | Key Findings |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | 2-Amino-4-methylpyridine Analogues | Identified potent inhibitors with potential for PET imaging of iNOS. nih.gov |
Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. wikipedia.org They are established drug targets for various conditions, including glaucoma, epilepsy, and altitude sickness. nih.gov While sulfonamide-based inhibitors are the most common, research into other scaffolds is ongoing.
SAR studies of sugar sulfamate (B1201201) and sulfamide (B24259) derivatives as inhibitors of CA isozymes I, II, and IV have provided insights into the structural requirements for potent inhibition. nih.gov The X-ray crystal structure of the antiepileptic drug topiramate (B1683207) in complex with human CA II revealed a network of hydrogen bonds that anchor the inhibitor in the active site. nih.gov Although there is limited specific research on this compound-based CA inhibitors, the general principles of CA inhibition suggest that a pyrimidine scaffold could be functionalized with appropriate zinc-binding groups and other substituents to achieve potent and selective inhibition of CA isozymes.
| Enzyme Target | Inhibitor Class | Key Findings |
|---|---|---|
| Carbonic Anhydrase I, II, IV | Sugar Sulfamates/Sulfamides | Topiramate identified as a potent, low nanomolar CA II inhibitor. nih.gov |
Development of Receptor Modulators and Transporter Inhibitors
Small-conductance calcium-activated potassium (KCa2) channels are crucial for regulating neuronal excitability, and their dysfunction has been linked to neurological disorders such as ataxia. The development of positive modulators for these channels represents a promising therapeutic strategy. Research in this area has explored a series of analogues based on N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA), a known KCa2 channel modulator.
In a key study, various modifications were made to the CyPPA scaffold, including the substitution of the cyclohexane (B81311) ring with mono- and dihalophenyl rings. This led to the discovery of compounds with significantly enhanced potency. Specifically, halogen substitutions on the benzene (B151609) ring of the N-benzene-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidinamine series had a profound effect on activity.
One of the most potent compounds, 2q , which features a 5-chloro-2-fluorophenyl group, exhibited approximately 10-fold higher potency in potentiating KCa2.2a channels compared to the parent compound, CyPPA. Another highly potent analogue, 2o , with a 3-chloro-4-fluorophenyl substitution, showed a 7-fold increase in potency. Both of these compounds retained the desired KCa2.2a/KCa2.3 subtype selectivity. These findings demonstrate that the incorporation of a fluoro group on the phenyl ring, in conjunction with other substitutions on the pyrimidine-based scaffold, is a critical strategy for enhancing the potency of KCa2 channel modulators. The most potent of these novel compounds were able to normalize the irregular firing of Purkinje cells in brain slices from a mouse model of spinocerebellar ataxia type 2, highlighting their therapeutic potential.
| Compound | Phenyl Ring Substitution | Potency Increase (vs. CyPPA) | KCa2 Subtype Selectivity |
|---|---|---|---|
| 2q | 5-Chloro-2-fluorophenyl | ~10-fold | KCa2.2a/KCa2.3 |
| 2o | 3-Chloro-4-fluorophenyl | ~7-fold | KCa2.2a/KCa2.3 |
Equilibrative nucleoside transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides across cell membranes, playing a crucial role in nucleoside salvage pathways and the cellular uptake of nucleoside analogue drugs used in cancer and antiviral therapies. frontiersin.org The development of ENT inhibitors is therefore of significant interest.
While direct examples of this compound as an ENT inhibitor are not prominent in the literature, structure-activity relationship studies of related compounds highlight the importance of fluorine substitution. For instance, research on analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), a selective ENT2 inhibitor, has shown that the presence and position of a halogen on the fluorophenyl moiety are critical for inhibitory activity against both ENT1 and ENT2. nih.govnih.gov The complete removal of the fluoride (B91410) from the fluorophenyl ring in one analogue led to a total loss of inhibitory effect on ENT2. nih.gov
Furthermore, studies on pyrimido[5,4-d]pyrimidine (B1612823) derivatives have also contributed to the understanding of the structural requirements for ENT inhibition. researchgate.net These findings collectively suggest that a this compound scaffold could be a valuable component in the design of novel ENT inhibitors, with the fluorine atom potentially playing a key role in the interaction with the transporter.
Investigation of Pyrimidine-Based Antivirals, Antifungals, and Anticancer Agents
Fluorinated nucleosides are a cornerstone of cancer chemotherapy. nih.gov The incorporation of a fluorine atom can significantly alter the biological properties of a nucleoside, leading to enhanced stability and potent antitumor effects. nih.gov Research into novel nucleoside analogues has explored the impact of substitutions at various positions of the sugar and pyrimidine base.
In one line of investigation, 4'-C-methyl-2'-fluoro arabino nucleosides in the pyrimidine series were synthesized and evaluated for their anticancer activity. nih.govnih.gov Among these, 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine was found to be highly cytotoxic and demonstrated significant antitumor activity in mouse models with human tumor xenografts. nih.govnih.gov This highlights the beneficial combination of a 2'-fluoro group on the sugar moiety and a 4'-methyl group, which, when combined with a pyrimidine base, results in a potent anticancer agent.
Another study focused on the design and synthesis of novel pyrimidine nucleosides with a fluorocyclopentene ring. A cytosine derivative from this series showed high growth inhibition against a broad range of human tumor cell lines. These examples underscore the principle that the strategic placement of fluorine and methyl groups on pyrimidine nucleoside analogues is a fruitful approach for the development of new anticancer drugs.
| Nucleoside Analogue Class | Key Structural Features | Biological Activity |
|---|---|---|
| 4'-C-methyl-2'-fluoro arabino pyrimidine nucleosides | 4'-C-methyl and 2'-fluoro substitutions on the sugar | High cytotoxicity and significant in vivo antitumor activity. nih.govnih.gov |
| Fluorocyclopentenyl-pyrimidines | Fluorocyclopentene ring attached to a pyrimidine base | Broad-spectrum growth inhibition of human tumor cell lines. |
The pyrimidine scaffold is a common feature in many compounds with antimicrobial and antifungal properties. wikipedia.org Recent research has focused on the synthesis of novel pyrimidine derivatives to combat the growing problem of resistance to existing treatments.
A particularly successful endeavor involved the synthesis of a series of pyrimidine derivatives containing an amide moiety. acs.org Within this series, compounds featuring a 5-bromo-2-fluoro-N-(phenyl)benzamide structure attached to a pyrimidine core exhibited excellent antifungal activity. Specifically, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o ) displayed outstanding activity against Phomopsis sp., a plant pathogenic fungus. Its EC50 value of 10.5 µg/mL was significantly better than that of the commercial fungicide Pyrimethanil (32.1 µg/mL). acs.org Another analogue, 5f , with the linkage at the 2-position of the phenyl ring, also showed high antifungal activity. acs.org
These results strongly indicate that the combination of a fluoro group at the 2-position of a phenyl ring attached to a pyrimidine-containing structure is highly beneficial for antifungal activity. This provides a strong rationale for the exploration of this compound as a core scaffold in the development of new antifungal agents.
| Compound | Key Structural Features | Antifungal Activity (vs. Phomopsis sp.) |
|---|---|---|
| 5o | 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | EC50 = 10.5 µg/mL (more potent than Pyrimethanil). acs.org |
| 5f | 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | High inhibition rate (100% at 50 µg/mL). acs.org |
Anti-inflammatory Properties of Pyrimidine Scaffolds
The pyrimidine nucleus is a foundational scaffold in the development of new therapeutic agents, with numerous derivatives exhibiting a wide spectrum of pharmacological effects, including anti-inflammatory activity. mdpi.comnih.gov Research into pyrimidine-based compounds has revealed their potential to modulate key pathways in the inflammatory response. nih.gov The mechanism of action for many of these agents is linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—lipid compounds that mediate both acute and chronic inflammation. nih.govnih.gov
The discovery of two COX isoforms, the constitutive COX-1 and the inducible COX-2, spurred the development of selective inhibitors. nih.gov COX-2 is upregulated at sites of inflammation, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov Pyrimidine derivatives have emerged as a promising class of selective COX-2 inhibitors. ymerdigital.com For instance, studies on 2,4,6-trisubstituted pyrimidines have identified compounds with potent anti-inflammatory effects in in vivo models, such as the carrageenan-induced rat paw edema assay. jst.go.jp The anti-inflammatory efficacy of these scaffolds is often compared to established drugs like ibuprofen (B1674241) and celecoxib, with certain derivatives showing superior or comparable activity. nih.govjst.go.jp
| Compound | Description | % Inhibition of Edema (4h) | Reference Compound | % Inhibition of Edema (4h) |
|---|---|---|---|---|
| Compound 50 | Oxadiazole-pyrimidine derivative | 89.5% | Celecoxib | Not specified in study |
| Compound 5b | 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine | Potent Activity | Ibuprofen | Standard Reference |
| Compound 5d | 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine | Potent Activity | Ibuprofen | Standard Reference |
| Compound 22 | Substituted imidazoline-5-one derivative | 43.1% | Celecoxib | 43.1% |
In Vitro Mechanistic Studies of Biological Interactions
The anti-inflammatory properties of pyrimidine derivatives are often rooted in their ability to directly inhibit the catalytic activity of pro-inflammatory enzymes. nih.gov Biochemical assays are crucial for characterizing this inhibition, quantifying the potency and selectivity of compounds against target enzymes like COX-1 and COX-2. nih.gov In vitro tests using purified enzymes or human whole blood (HWB) assays provide precise measurements of a compound's inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the enzyme's activity. nih.govresearchgate.net
Research on series of 2-(4-methylsulfonylphenyl)pyrimidine derivatives has identified numerous compounds with high potency and specificity for COX-2. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the pyrimidine ring and associated phenyl rings are critical for activity and selectivity. nih.govbohrium.com For example, the presence of a methylsulfonyl (SO2Me) or sulfamoyl (SO2NH2) group on a phenyl ring at the 2-position of the pyrimidine is a common feature of potent COX-2 inhibitors. nih.gov Fluorine substitution, either as a trifluoromethyl group or on an attached aryl ring, has also been explored to enhance potency and selectivity. rsc.orgfrontiersin.org The data from these biochemical assays allow for the direct comparison of novel compounds to established drugs like Rofecoxib and Celecoxib, guiding the development of more effective and selective anti-inflammatory agents. nih.govresearchgate.net
| Compound | Description | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|---|
| L1 | Pyrimidine Derivative | >100 | 15.28 | >6.54 |
| L2 | Pyrimidine Derivative | >100 | 16.35 | >6.12 |
| Compound 6 | NBD-labeled pyrimidine | >100 | 1.8 | >55.6 |
| Reference (Meloxicam) | Standard NSAID | 25.46 | 15.48 | 1.64 |
| Reference (Piroxicam) | Standard NSAID | 14.21 | >100 | <0.14 |
While biochemical assays confirm functional inhibition of an enzyme, biophysical techniques are employed to verify the direct physical interaction between a small molecule ligand and its protein target. nih.gov These methods provide critical insights into the binding thermodynamics and structural aspects of the interaction, confirming that the compound's mechanism of action involves direct engagement with the target. nih.gov Commonly used techniques include Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD), and UV-Vis spectroscopy. mdpi.comnih.gov
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters such as the binding constant (Ka), enthalpy change (ΔH), and entropy change (ΔS). mdpi.com This information helps to understand the forces driving the binding interaction. For example, studies on the interaction between pyrimidine derivatives and Human Serum Albumin (HSA), a major transport protein in the blood, have used ITC to confirm the formation of stable complexes. mdpi.com CD spectroscopy can be used to detect conformational changes in the protein upon ligand binding. mdpi.com These biophysical studies are essential for validating a compound as a direct-binding inhibitor and for building a comprehensive understanding of its molecular recognition profile. nih.gov
| Compound | Binding Constant (Ka) (M⁻¹) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |
|---|---|---|---|
| L1 | 1.29 x 10⁵ | -10.74 | 60.6 |
| L2 | 1.74 x 10⁵ | -12.72 | 58.6 |
Emerging Research Directions and Future Perspectives in 2 Fluoro 4 Methylpyrimidine Chemistry
Development of Novel Derivatization Methodologies for Enhanced Molecular Complexity
The 2-fluoro-4-methylpyrimidine scaffold is a versatile starting point for the synthesis of complex molecules. Modern synthetic organic chemistry focuses on developing novel methods to modify this core structure, enabling the exploration of a wider chemical space and the generation of diverse compound libraries for screening.
Key derivatization strategies include:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing a wide range of functional groups. For instance, reacting 2-chloro-4-methylpyrimidine (B15830) (a related derivative) with amines in the presence of a base is a common method to create substituted aminopyrimidines, a motif present in many biologically active compounds. nih.gov
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the attachment of aryl, alkyl, and alkynyl groups to the pyrimidine (B1678525) ring, significantly increasing molecular complexity.
Cyclization Reactions: The pyrimidine core can be used as a foundation upon which other rings are built. For example, a derivative of 2-chloro-4-methylpyrimidine can undergo benzylic bromination and subsequent treatment with a thioamide to facilitate a cyclization, resulting in a thiazole (B1198619) ring fused or attached to the pyrimidine structure. nih.gov
Williamson Ether Synthesis: In cases where a hydroxyl group is present on a pyrimidine precursor, it can be converted to an ether. This was demonstrated in the synthesis of Enecadin, where a 4-chloro-6-(4-fluorophenyl)-2-methylpyrimidine (B3024073) intermediate was reacted with an alcohol to form the final ether linkage. wikipedia.org
These advanced methodologies are crucial for creating new chemical entities with tailored properties for drug discovery programs.
Table 1: Overview of Derivatization Methodologies
| Methodology | Description | Example Application |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like fluorine) on the aromatic ring by a nucleophile. | Reaction with amines to form aminopyrimidines. nih.gov |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-heteroatom bonds using a palladium catalyst. | Attachment of aryl or alkynyl groups to the pyrimidine core. |
| Cyclization Reactions | Formation of a new ring system attached to the pyrimidine scaffold. | Synthesis of thiazole-pyrimidine hybrids. nih.gov |
| Williamson Ether Synthesis | Formation of an ether from an organohalide and a deprotonated alcohol. | Synthesis of Enecadin, a neuroprotective agent. wikipedia.org |
Integration with Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling
As the number of synthesized this compound derivatives grows, computational tools become indispensable for rational drug design. Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) modeling are at the forefront of this integration.
QSPR is a computational technique used to predict the properties of chemical compounds based on their molecular structure. shef.ac.uk These models establish a mathematical relationship between chemical structures and their physicochemical or biological properties. protoqsar.com For libraries of this compound derivatives, QSPR can be used to predict:
Biological Activity: Predicting the potency of compounds against a specific biological target (e.g., an enzyme or receptor).
ADME Properties: Forecasting absorption, distribution, metabolism, and excretion characteristics, which are crucial for a drug's success.
Physicochemical Properties: Estimating parameters like solubility, lipophilicity (logP), and pKa.
The workflow for developing a QSPR model typically involves data collection, molecular descriptor calculation, model building using statistical methods, and rigorous validation. shef.ac.uk By using these in silico models, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources. This approach allows for the virtual screening of thousands of potential derivatives before committing to laboratory synthesis. protoqsar.com
Table 2: Typical Workflow in QSPR Modeling
| Step | Description | Importance |
|---|---|---|
| 1. Data Set Collection | Gathering a set of molecules with known experimental property values. | Forms the basis for training and testing the model. |
| 2. Molecular Descriptor Calculation | Generating numerical representations of molecular structure (e.g., topological, electronic). | Translates chemical structure into a format usable by statistical algorithms. |
| 3. Model Generation | Using machine learning or statistical methods (e.g., regression, neural networks) to find a correlation. shef.ac.uk | Creates the predictive mathematical equation. |
| 4. Model Validation | Assessing the model's predictive power on an independent test set of molecules. | Ensures the model is robust and not overfitted to the training data. |
| 5. Prediction | Using the validated model to predict the properties of new, unsynthesized molecules. | Guides rational design and prioritization of synthetic targets. protoqsar.com |
Exploration of Polypharmacology and Multi-Target Directed Ligands
The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology—the ability of a single drug to interact with multiple biological targets. sigmaaldrich.com This approach can lead to enhanced therapeutic efficacy, particularly in complex diseases like cancer or neurodegenerative disorders. The pyrimidine scaffold is well-suited for the design of such multi-target directed ligands (MTDLs).
Fluorinated pyrimidines have a rich history as therapeutic agents, most notably with 5-Fluorouracil (B62378) (5-FU), which exerts its anticancer effects by inhibiting multiple enzymes, including thymidylate synthase. mdpi.com Building on this principle, researchers are exploring how derivatives of this compound can be rationally designed to modulate several disease-relevant pathways simultaneously.
For example, pyrimidine derivatives have been successfully developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) for cancer therapy. nih.gov Simultaneously, other pyrimidine-based molecules, like Enecadin, were designed to block voltage-gated sodium and calcium channels for neuroprotection. wikipedia.org The future direction involves integrating different pharmacophores into a single molecule based on the this compound core to create a ligand that can, for instance, inhibit a key kinase while also blocking an ion channel, offering a synergistic therapeutic effect.
Sustainable and Green Chemistry Approaches in Fluorinated Pyrimidine Synthesis
The pharmaceutical industry is under increasing pressure to adopt more environmentally friendly manufacturing processes. This has spurred research into sustainable and green chemistry approaches for the synthesis of key intermediates like this compound.
Traditional fluorination methods often rely on harsh reagents and produce significant chemical waste. Modern research focuses on developing more efficient and sustainable alternatives. A key area of development is the design of novel catalysts that can perform fluorination reactions under milder conditions with higher selectivity. drugdiscoverytrends.com Inspired by the single fluorination enzyme found in nature, scientists are creating smaller, more versatile catalysts that can transform safe fluoride (B91410) salts into fluorinated organic molecules, minimizing the need for hazardous reagents. drugdiscoverytrends.comprinceton.edu
Key principles of green chemistry being applied to fluorinated pyrimidine synthesis include:
Catalysis: Using small amounts of highly efficient catalysts to replace stoichiometric reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure.
The application of these principles to the synthesis of this compound and its derivatives is a critical future perspective, aiming to make the production of these valuable compounds more cost-effective and environmentally sustainable.
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic amounts of safer, more efficient reagents. drugdiscoverytrends.com |
| Solvents | Reliance on volatile and toxic organic solvents. | Preference for water, bio-solvents, or solvent-free conditions. |
| Waste Production | Can have low atom economy and generate significant waste. | Aims for high atom economy and minimal waste generation. |
| Energy Consumption | May require high temperatures and pressures. | Favors reactions that proceed under mild, ambient conditions. |
Q & A
Q. What role does this compound play in designing fluorinated PET tracers?
- Methodological Answer : Incorporate ¹⁸F via late-stage isotopic exchange (e.g., K₂CO₃, [¹⁸F]KF in DMSO). Validate tracer stability in serum via radio-HPLC and biodistribution studies in murine models. Target applications include imaging tumor hypoxia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
